molecular formula C9H15NO4 B1349758 Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 83863-72-3

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Cat. No. B1349758
CAS RN: 83863-72-3
M. Wt: 201.22 g/mol
InChI Key: WDPDIPXYVCLBCI-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, also known as ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, is an organic compound commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. It is also used in the preparation of biological substrates, such as antibodies, enzymes, and proteins. This compound has been studied extensively in the laboratory and has been found to possess a wide range of biological and physiological effects.

Scientific Research Applications

Synthesis and Intermediate Role

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate plays a significant role as an intermediate in various chemical syntheses. For instance, it is crucial in the synthesis of the anticoagulant, apixaban, as demonstrated by the X-ray powder diffraction data provided in the study by Wang et al. (2017) (Qing Wang, Zili Suo, Yong Zhang, Quan Hou, Hui Li, 2017). Moreover, it serves as a key intermediate in the production of cisapride, a potent gastrointestinal stimulant, as outlined in the synthesis process by Kim et al. (2001) (B. Kim, D. K. Pyun, H. J. Jung, H. J. Kwak, Jae Hyun Kim, Eun Ji Kim, W. J. Jeong, Cheol-Hae Lee, 2001).

Crystal and Molecular Structure Studies

The compound's significance extends to crystal and molecular structure studies. Kaur et al. (2012) reported on the crystal and molecular structures of related compounds, which are important in activated unsaturated systems in conjugated addition reactions exhibiting various biological activities (M. Kaur, J. Jasinski, R. Butcher, H. Yathirajan, A. N. Mayekar, B. Narayana, 2012).

Role in Catalyzed Synthesis

Jiang et al. (2012) discussed the use of this compound in the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, highlighting the advantages of mild reaction conditions and operational simplicity in metal-free catalysis (Hong Jiang, Wei Wang, Xiang-shan Wang, 2012).

Asymmetric Synthesis Applications

Furthermore, ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is employed in asymmetric synthesis processes. For example, Hao et al. (2011) demonstrated its use in the synthesis of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for proteinkinase inhibitors, suggesting potential industrial applications due to mild conditions and high yields (B. Hao, Jinqiang Liu, Weihan Zhang, Xinzhi Chen, 2011).

In Crystallography and Structural Analysis

Wang et al. (2008) prepared a derivative starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, highlighting its utility in complex reaction sequences and crystallography, contributing to a better understanding of molecular structures (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).

properties

IUPAC Name

ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPDIPXYVCLBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003986
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

CAS RN

83863-72-3
Record name 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Record name Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

The title compound was prepared by taking 3,4,4-trimethoxypiperidine-1-carboxylate (210 mg, 0.00085 mol) in Methanol (5 mL, 0.1 mol) and adding 4 M of Hydrogen chloride in 1,4-dioxane (5 mL). The reaction was allowed to stir for 4 h at ambient temperature. The residue obtained by removing the solvent in vacuo was used in the next step as-is (170 mg, 99%). MS calculated for C9H15NO4: (M+H) 202; found 202.1.
Name
3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Basarab, PJ Hill, CE Garner, K Hull… - Journal of Medicinal …, 2014 - ACS Publications
AZD5099 (compound 63) is an antibacterial agent that entered phase 1 clinical trials targeting infections caused by Gram-positive and fastidious Gram-negative bacteria. It was derived …
Number of citations: 67 pubs.acs.org

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